![molecular formula C7H10O3 B2889025 (1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid CAS No. 2307779-14-0](/img/structure/B2889025.png)
(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid
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Description
Molecular Structure Analysis
The molecular structure of “(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid” is defined by its molecular formula, C7H10O3. The structure is based on a bicyclic system, which means it contains two fused rings. One of these rings is a three-membered ring containing an oxygen atom (the “oxa” part of the name), and the other is a six-membered ring containing a carboxylic acid functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not specified in the sources I found .Scientific Research Applications
Environmental Exposure and Biomarkers
One study by Silva et al. (2013) focuses on the environmental exposure to a plasticizer, demonstrating the use of oxidative metabolites as biomarkers for exposure assessment. This research indicates the importance of chemical analysis in understanding environmental pollutants and their impact on human health. The study utilizes advanced chromatography techniques to measure urinary concentrations of specific metabolites, highlighting the role of chemical compounds in environmental health studies (Silva et al., 2013).
Diagnostic Imaging
Research by Shoup et al. (1999) on the synthesis and evaluation of a tumor-avid amino acid labeled with fluorine-18 for nuclear medicine imaging presents an application of cyclobutane derivatives in medical diagnostics. This compound, designed for positron emission tomography (PET) scans, shows potential in tumor localization and imaging, illustrating how structural analogs of cyclobutane could be useful in detecting and monitoring diseases (Shoup et al., 1999).
Radiation Dosimetry
A study on the biodistribution and radiation dosimetry of synthetic nonmetabolized amino acid analogs, including anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid, by Nye et al. (2007) explores the use of these compounds in assessing the radiation burden in humans. This research is critical for ensuring the safety and efficacy of radiotracers in clinical settings, demonstrating the utility of cyclobutane derivatives in medical physics and radiology (Nye et al., 2007).
Odor Detection and Food Chemistry
Miyazawa et al. (2009) conducted a study on the odor detection of mixtures involving carboxylic acids, revealing the complex interactions between different odorants and their detection by humans. This research contributes to the fields of food chemistry and sensory science, showing the relevance of carboxylic acid compounds in understanding flavor and aroma perception (Miyazawa et al., 2009).
properties
IUPAC Name |
(1R,6S)-3-oxabicyclo[4.1.0]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)7-1-2-10-4-5(7)3-7/h5H,1-4H2,(H,8,9)/t5-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEJYBAOLMBLCT-CAHLUQPWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]2[C@@]1(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2307779-14-0 |
Source
|
Record name | rac-(1R,6S)-3-oxabicyclo[4.1.0]heptane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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